
2-Ftmse-DI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ftmse-DI is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of thiol-reactive compounds and has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 2-Ftmse-DI involves the reaction of the maleimide group with the thiol group of cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for selective labeling of cysteine residues.
Biochemical and Physiological Effects
2-Ftmse-DI has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in various in vitro and in vivo experiments without any significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ftmse-DI in lab experiments is its selective labeling of cysteine residues in proteins. This allows for the identification and quantification of proteins in complex mixtures. However, one limitation of using this compound is its potential for non-specific labeling of other thiol-containing molecules.
Direcciones Futuras
There are several future directions for the use of 2-Ftmse-DI in scientific research. One direction is the development of new biosensors for the detection of biomolecules. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of diseases. Finally, further research could be conducted to optimize the synthesis method of 2-Ftmse-DI to improve its yield and purity.
Conclusion
In conclusion, 2-Ftmse-DI is a novel compound that has shown significant potential in various scientific research applications. Its selective labeling of cysteine residues in proteins allows for the identification and quantification of proteins in complex mixtures. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
2-Ftmse-DI is synthesized using a two-step reaction process. The first step involves the reaction of 2-fluorothiophenol with maleimide to form 2-Ftmse. The second step involves the reaction of 2-Ftmse with diisopropylamine to form 2-Ftmse-DI. This synthesis method has been optimized to produce high yields of 2-Ftmse-DI.
Aplicaciones Científicas De Investigación
2-Ftmse-DI has been used in various scientific research applications. One of the most significant applications is in the field of proteomics. This compound has been used to selectively label cysteine residues in proteins, allowing for the identification and quantification of proteins in complex mixtures. Additionally, 2-Ftmse-DI has been used in the development of biosensors for the detection of biomolecules.
Propiedades
Número CAS |
151900-41-3 |
|---|---|
Nombre del producto |
2-Ftmse-DI |
Fórmula molecular |
C15H23FN4O4Si |
Peso molecular |
370.45 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H23FN4O4Si/c1-25(2,3)5-4-23-14-12-13(18-15(16)19-14)20(8-17-12)11-6-9(22)10(7-21)24-11/h8-11,21-22H,4-7H2,1-3H3/t9-,10+,11+/m0/s1 |
Clave InChI |
VHGLFFIEVNCJDK-HBNTYKKESA-N |
SMILES isomérico |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)F |
SMILES |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F |
SMILES canónico |
C[Si](C)(C)CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)F |
Sinónimos |
2-fluoro-(O(6)-trimethylsilylelthyl)-2'-deoxyinosine 2-fluoro-O(6)-TMSE-deoxyinosine 2-FTMSE-DI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



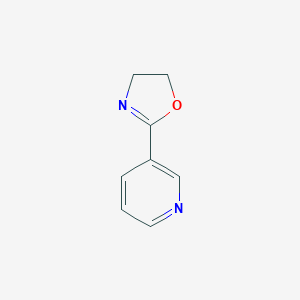
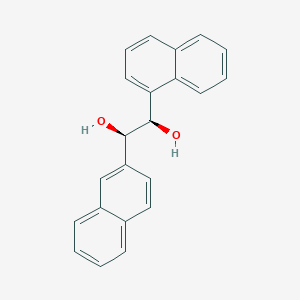


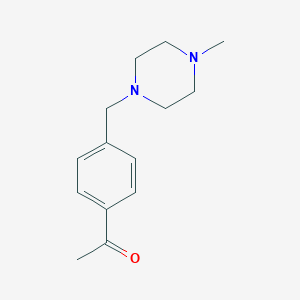
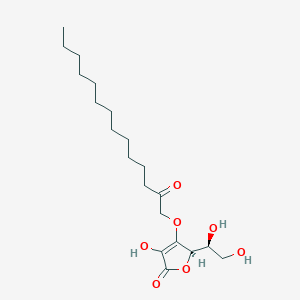
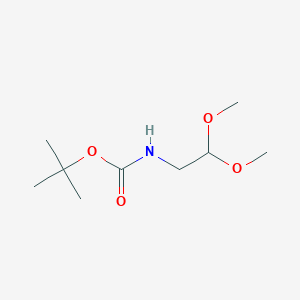
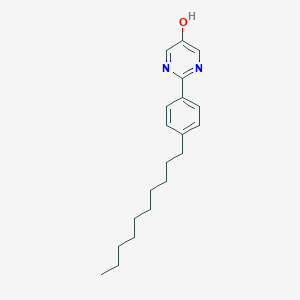
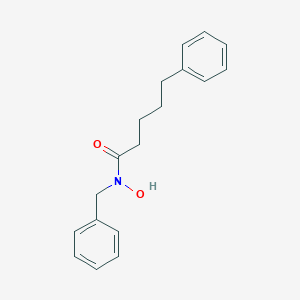
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)



